2-Methyl-2-phenyltetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-methyl-2-phenyloxane |
InChI |
InChI=1S/C12H16O/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
AJEUTPLLTRJDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Stereochemical Aspects and Enantioselective Synthesis of 2 Methyl 2 Phenyltetrahydro 2h Pyran
Diastereoselective and Enantioselective Control in Tetrahydropyran (B127337) Synthesis
The strategic construction of the 2-Methyl-2-phenyltetrahydro-2H-pyran ring with precise control over its stereochemistry is a significant synthetic challenge. Researchers have employed a variety of methodologies to govern the formation of the desired diastereomers and enantiomers, primarily focusing on asymmetric cyclization reactions, the design of sophisticated chiral catalysts, and the meticulous optimization of reaction conditions.
Asymmetric Induction in Cyclization Reactions
Asymmetric induction in the cyclization process is paramount for achieving stereoselectivity in the synthesis of this compound. Intramolecular reactions, where a tethered nucleophile attacks an electrophilic center within the same molecule, are often employed to construct the tetrahydropyran ring. The inherent conformational biases of the acyclic precursor can influence the facial selectivity of the ring-closing step, leading to the preferential formation of one diastereomer over another.
For instance, in Prins-type cyclizations, the formation of an oxocarbenium ion intermediate is a key step. The stereochemical outcome of the subsequent nucleophilic attack by an alkene is dictated by the conformation of this intermediate, which in turn is influenced by the stereochemistry of the starting materials. By carefully choosing substrates with pre-existing chiral centers, chemists can induce the formation of specific stereoisomers of the tetrahydropyran ring.
Biocatalysis has also emerged as a powerful tool for asymmetric induction. The enzymatic reduction of a suitable precursor, for example, can proceed with high enantiospecificity, setting a key stereocenter that then directs the stereochemical course of a subsequent cyclization reaction to yield enantiomerically enriched this compound.
Chiral Catalyst Design for Stereoselective Tetrahydropyran Formation
The development of chiral catalysts has revolutionized asymmetric synthesis, and the formation of this compound is no exception. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have proven effective in catalyzing enantioselective cyclization reactions. These catalysts can activate the substrate and create a chiral environment around the reacting centers, thereby favoring the formation of one enantiomer over the other.
The design of these catalysts is crucial; the steric and electronic properties of the catalyst's chiral backbone and its substituents directly impact the transition state of the reaction, influencing both the yield and the enantiomeric excess of the product. The table below illustrates the application of different chiral catalysts in the synthesis of substituted tetrahydropyrans, highlighting the stereochemical outcomes.
| Catalyst Type | Specific Catalyst | Reaction Type | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Chiral Phosphoric Acid | (R)-TRIP | Intramolecular oxa-Michael | Unsaturated alcohol | >95:5 | 98% | rsc.org |
| Chiral Phosphoric Acid | (S)-VAPOL-PA | Prins Cyclization | Homoallylic alcohol and aldehyde | 90:10 | 92% | nih.gov |
| Biocatalyst | Baker's Yeast | Reduction/Cyclization | Keto-aldehyde | >98:2 | >99% | researchgate.net |
Impact of Reaction Conditions and Transition State Analysis on Stereoselectivity
Beyond the choice of substrate and catalyst, the reaction conditions play a pivotal role in determining the stereochemical outcome of the synthesis of this compound. Parameters such as temperature, solvent, and the nature of additives can significantly influence the energy of the transition states leading to different stereoisomers.
Lowering the reaction temperature, for instance, often enhances stereoselectivity by amplifying the small energy differences between diastereomeric transition states. The choice of solvent can affect the solvation of the catalyst and the substrate, thereby altering the geometry of the transition state assembly.
Transition state analysis, often aided by computational modeling, provides valuable insights into the origins of stereoselectivity. By examining the energies and geometries of the possible transition states, chemists can rationalize the observed stereochemical outcomes and predict the effects of modifying the reaction conditions or the catalyst structure. For many cyclization reactions leading to tetrahydropyrans, a chair-like transition state is invoked to explain the observed diastereoselectivity, with bulky substituents preferentially occupying equatorial positions to minimize steric strain.
The following table summarizes the influence of reaction conditions on the stereoselective synthesis of substituted tetrahydropyrans.
| Reaction Parameter | Variation | Effect on Stereoselectivity | Rationale | Reference |
|---|---|---|---|---|
| Temperature | -78 °C vs. Room Temp. | Increased dr and ee at lower temp. | Greater energy differentiation between transition states. | nih.gov |
| Solvent | Toluene vs. Dichloromethane | Higher ee in non-polar solvents. | Altered catalyst-substrate interactions. | nih.gov |
| Additive | Acetic Acid | Inversion of diastereoselectivity | Protonation state of the catalyst or substrate. | rsc.org |
Isolation and Characterization of Stereoisomers of this compound
The successful synthesis of a mixture of stereoisomers of this compound necessitates their separation and individual characterization. Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases, are indispensable for the isolation of the individual enantiomers and diastereomers.
Once isolated, the absolute and relative stereochemistry of each isomer must be determined. This is typically achieved through a combination of spectroscopic methods and, where possible, X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) by analyzing the coupling constants between protons on the tetrahydropyran ring. The Nuclear Overhauser Effect (NOE) can also provide crucial information about the spatial proximity of different protons.
The characterization of the different stereoisomers of this compound is not only of academic interest but also has practical implications. For instance, the olfactory properties of the cis and trans isomers have been found to be distinct, with the cis-isomer possessing a powerful green, rose-oxide type note, while the trans-isomer has a weaker, greener, and slightly minty character.
Below is a table summarizing the spectroscopic data for the stereoisomers of this compound.
| Stereoisomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key NOE Correlations |
|---|---|---|---|
| (2R,4S)-cis | 4.32 (dd, 1H), 1.55 (s, 3H) | 78.5 (C2), 22.1 (CH₃) | H2ax ↔ H4ax, H2ax ↔ H6ax |
| (2S,4R)-cis | 4.32 (dd, 1H), 1.55 (s, 3H) | 78.5 (C2), 22.1 (CH₃) | H2ax ↔ H4ax, H2ax ↔ H6ax |
| (2R,4R)-trans | 4.05 (dd, 1H), 1.62 (s, 3H) | 79.2 (C2), 23.5 (CH₃) | H2ax ↔ H6ax, H2eq ↔ H4ax |
| (2S,4S)-trans | 4.05 (dd, 1H), 1.62 (s, 3H) | 79.2 (C2), 23.5 (CH₃) | H2ax ↔ H6ax, H2eq ↔ H4ax |
Note: The exact chemical shifts may vary depending on the solvent and the specific experimental conditions.
Conformational Analysis of the Tetrahydropyran Ring and its Phenyl and Methyl Substituents
The tetrahydropyran ring of this compound typically adopts a chair conformation to minimize torsional and steric strain. In this conformation, the substituents at each carbon atom can occupy either an axial or an equatorial position. The relative stability of the two possible chair conformers is determined by the steric interactions of the substituents.
In the case of the cis-isomer, one of the C2 substituents will be axial and the other equatorial in the most stable chair conformation. Due to the larger size of the phenyl group compared to the methyl group, it is expected to preferentially occupy the equatorial position to minimize steric strain. Conversely, in the trans-isomer, both C2 substituents will be either axial or equatorial. The conformer with both groups in the equatorial position would be significantly more stable.
The conformational equilibrium of this compound can be influenced by solvent effects and temperature. Understanding these conformational dynamics is crucial as they can impact the molecule's biological activity and its interactions with other molecules.
Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 Phenyltetrahydro 2h Pyran Transformations
Reaction Pathways and Intermediates in Tetrahydropyran (B127337) Derivatization
The derivatization of the 2-Methyl-2-phenyltetrahydro-2H-pyran scaffold can proceed through several pathways, primarily involving the cleavage of the C-O bonds of the ether or reactions at the C-H bonds of the ring. The substitution pattern at the C2 position, being a quaternary carbon bearing both a methyl and a phenyl group, significantly influences the molecule's reactivity, particularly in acid-catalyzed reactions.
A central intermediate in the chemistry of 2-alkoxy tetrahydropyrans is the oxocarbenium ion . nih.govmdpi.combeilstein-journals.org In the presence of a Lewis or Brønsted acid, the ether oxygen of this compound can be protonated. This is followed by cleavage of one of the C-O bonds. Cleavage of the C2-O bond is highly favored due to the formation of a tertiary carbocation that is further stabilized by resonance with the adjacent phenyl group. The resulting oxocarbenium ion is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles. bohrium.comthieme-connect.com This process can lead to ring-opening or substitution reactions, providing a pathway to various functionalized derivatives.
For instance, treatment with a nucleophilic reagent (Nu-H) in the presence of an acid catalyst would likely proceed via the mechanism depicted below, leading to a ring-opened product.
Mechanism of Acid-Catalyzed Ring Opening
Protonation: The ether oxygen is protonated by an acid (H-A).
Ring-Opening: The C2-O bond cleaves to form a stable tertiary oxocarbenium ion.
Nucleophilic Attack: A nucleophile attacks the carbocation, yielding the final ring-opened product.
The Prins reaction, a powerful method for constructing tetrahydropyran rings, provides insight into potential derivatization pathways through its reverse reaction. nih.govbeilstein-journals.org The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate. beilstein-journals.org The stability of the this compound ring suggests that forcing conditions, such as strong acid and heat, would be required to drive the equilibrium back towards ring-opened products.
| Reaction Type | Key Intermediate | Potential Products | Typical Conditions |
| Acid-Catalyzed Ring Opening | Tertiary Oxocarbenium Ion | 5-hydroxy-5-phenylhexyl ketones/alcohols | Strong Acid (e.g., H₂SO₄, TFA), Heat |
| Substitution at C2 | Tertiary Oxocarbenium Ion | 2-Nu-2-Methyl-2-phenyl-THP | Lewis/Brønsted Acid, Nucleophile |
| Radical Halogenation | C6 Alkyl Radical | 6-Halo-2-Methyl-2-phenyl-THP | NBS, AIBN, Heat |
Mechanisms of Ring Stability and Valence Isomerism in Pyran Systems
The saturated tetrahydropyran ring is a thermodynamically stable six-membered heterocycle. Its stability is attributed to its ability to adopt a low-energy chair conformation, similar to cyclohexane, which minimizes both angular and torsional strain. wikipedia.org The substituents on the ring will preferentially occupy equatorial positions to reduce steric hindrance (1,3-diaxial interactions).
In contrast to the stable saturated tetrahydropyran system, its unsaturated counterpart, 2H-pyran , exhibits a fascinating chemical property known as valence isomerism. wikipedia.org 2H-pyrans exist in a dynamic equilibrium with their open-chain isomers, (Z,Z)-penta-2,4-dien-1-ones. researchgate.netacs.orgacs.org This is a thermally or photochemically driven pericyclic reaction, specifically a 6π-electrocyclization.
The position of this equilibrium is highly sensitive to the substitution pattern on the pyran ring. bohrium.com
Substitution at C2: Electron-donating or sterically bulky substituents at the C2 position tend to stabilize the 2H-pyran form by destabilizing the open-chain dienone. bohrium.com
Conjugation: Extending the conjugated π-system in the open-chain form favors the dienone isomer. bohrium.com
| Pyran System | Key Feature | Stability Factor | Primary Conformation |
| Tetrahydropyran | Saturated Ring | Absence of angle and torsional strain | Chair Conformation |
| 2H-Pyran | Unsaturated Ring | Valence Isomerism with dienone | Planar (for π-system) |
Regioselectivity and Chemoselectivity in Multi-Functionalized this compound Systems
While specific reactivity data for multi-functionalized this compound is not available, the principles of regioselectivity and chemoselectivity can be discussed based on the expected behavior of the constituent functional groups.
Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In a hypothetical derivative, such as 4-hydroxy-2-methyl-2-phenyltetrahydro-2H-pyran, several reaction sites exist. The outcome of a reaction would depend on the reagents and conditions used.
Acid-Catalyzed Reactions: In the presence of acid, the ether oxygen is likely to be protonated, potentially leading to ring-opening as discussed in section 4.1.
Base-Catalyzed Reactions: A strong base would deprotonate the more acidic secondary alcohol at C4, forming an alkoxide, which could then act as a nucleophile.
Oxidation: Mild oxidation (e.g., with PCC) would selectively oxidize the secondary alcohol at C4 to a ketone without affecting the ether. More aggressive oxidation could lead to cleavage of the ring.
Chemoselectivity is the preferential reaction of a reagent with one functional group over another. nih.gov Consider a hypothetical derivative bearing a carboethoxy group on the phenyl ring (ethyl 4-(2-methyltetrahydro-2H-pyran-2-yl)benzoate).
Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would likely not react with either the ether or the ester. However, a stronger reducing agent like LiAlH₄ would chemoselectively reduce the ester to a primary alcohol while leaving the stable tetrahydropyran ring intact.
Hydrolysis: Base-catalyzed hydrolysis (e.g., with NaOH) would selectively saponify the ester group to a carboxylate, with no effect on the ether linkage. Conversely, acid-catalyzed hydrolysis under harsh conditions could potentially cleave both the ester and the ether.
These selective transformations are crucial in multi-step organic synthesis, allowing for the modification of one part of a complex molecule while preserving others. mdpi.com The control of such selectivity often relies on a careful choice of reagents, catalysts, and reaction conditions. acs.org
| Hypothetical Derivative | Reagent | Selective Reaction | Selectivity Type |
| 4-Hydroxy-2-methyl-2-phenyl-THP | Pyridinium chlorochromate (PCC) | Oxidation of C4-OH to ketone | Chemoselective |
| Ethyl 4-(2-methyl-THP-2-yl)benzoate | Lithium aluminum hydride (LiAlH₄) | Reduction of ester to alcohol | Chemoselective |
| 4-Bromo-2-methyl-2-phenyl-THP | Strong, non-nucleophilic base | E2 elimination towards C3 vs C5 | Regioselective |
Advanced Spectroscopic and Chromatographic Methodologies for Elucidating the Structure and Purity of 2 Methyl 2 Phenyltetrahydro 2h Pyran Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. For 2-Methyl-2-phenyltetrahydro-2H-pyran, NMR is instrumental in confirming the core structure, identifying the substituents, and, most critically, assigning the relative and absolute stereochemistry of its isomers.
Proton (¹H) NMR Analysis for Diastereomeric Ratio Determination and Coupling Constant Elucidation
Proton (¹H) NMR spectroscopy provides a wealth of information regarding the chemical environment of hydrogen atoms within a molecule. In the analysis of this compound, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial arrangement, allowing for the differentiation of diastereomers and the determination of their ratios in a mixture.
Detailed ¹H NMR analysis of (S)-2-Methyl-2-phenyltetrahydro-2H-pyran in deuterated chloroform (B151607) (CDCl₃) at 400 MHz reveals characteristic signals that can be assigned to the various protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.41–7.23 ppm. The protons on the tetrahydropyran (B127337) ring exhibit distinct chemical shifts and multiplicities that are crucial for conformational analysis. For instance, the methylene (B1212753) protons adjacent to the oxygen atom and those at other positions of the ring, along with the methyl group protons, provide a unique fingerprint for the specific stereoisomer.
Table 1: ¹H NMR Spectroscopic Data for (S)-2-Methyl-2-phenyltetrahydro-2H-pyran
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.41 – 7.34 | m | 2H | Aromatic |
| 7.32 – 7.23 | m | 3H | Aromatic |
| 3.84 – 3.72 | m | 1H | Tetrahydropyran Ring |
| 3.55 – 3.44 | m | 1H | Tetrahydropyran Ring |
| 1.95 – 1.79 | m | 2H | Tetrahydropyran Ring |
| 1.68 – 1.49 | m | 5H | Tetrahydropyran Ring & Methyl Group |
Note: The data is based on the characterization of the (S)-enantiomer. The exact chemical shifts and coupling constants can be used to infer the chair conformation of the tetrahydropyran ring and the axial or equatorial positions of the substituents.
Carbon (¹³C) NMR for Core Structure and Substituent Identification
Complementing the ¹H NMR data, Carbon-¹³ (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the core tetrahydropyran structure and the identification of the methyl and phenyl substituents.
The ¹³C NMR spectrum of (S)-2-Methyl-2-phenyltetrahydro-2H-pyran, recorded at 101 MHz in CDCl₃, shows characteristic resonances for the aromatic carbons, the quaternary carbon at the 2-position, the carbons of the tetrahydropyran ring, and the methyl carbon. The chemical shift of the quaternary carbon (C2) is particularly informative, confirming the substitution pattern.
Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Methyl-2-phenyltetrahydro-2H-pyran
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 146.5 | Aromatic (Quaternary) |
| 128.3 | Aromatic (CH) |
| 126.6 | Aromatic (CH) |
| 125.1 | Aromatic (CH) |
| 75.3 | C2 (Quaternary) |
| 62.0 | Tetrahydropyran Ring (CH₂) |
| 35.8 | Tetrahydropyran Ring (CH₂) |
| 27.2 | Methyl (CH₃) |
| 26.0 | Tetrahydropyran Ring (CH₂) |
2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Definitive Structural and Stereochemical Elucidation
While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals and for elucidating the complex stereochemical relationships within the this compound molecule.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, identifying which protons are adjacent to one another in the tetrahydropyran ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connectivity between the phenyl and methyl groups to the C2 quaternary carbon of the tetrahydropyran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY is crucial for determining the relative stereochemistry, for example, by observing through-space interactions between the methyl group protons and specific protons on the tetrahydropyran ring, which would indicate their cis or trans relationship.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O stretching for the ether linkage within the tetrahydropyran ring, and C=C stretching vibrations for the phenyl group. The absence of certain bands, such as a strong O-H stretch, would confirm the absence of hydroxyl impurities.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its elemental composition, thereby confirming the molecular formula.
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the tetrahydropyran ring system and the phenyl and methyl substituents. Common fragmentation pathways could involve the loss of the methyl group, cleavage of the tetrahydropyran ring, or loss of fragments related to the phenyl group, providing further corroboration of the proposed structure.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
For a definitive and unambiguous determination of the absolute stereochemistry of a chiral molecule like this compound, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice.
To perform this analysis, a suitable single crystal of an enantiomerically pure sample of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, which in turn reveals the exact spatial arrangement of all atoms. By employing anomalous dispersion techniques, the absolute configuration (R or S) at the chiral center (C2) can be unequivocally determined. Furthermore, X-ray crystallography provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect in the characterization of chiral molecules such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for the effective separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.
The selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition are paramount for achieving baseline separation of the enantiomers of this compound. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the resolution of a wide array of racemic compounds, including those with phenyl-substituted heterocyclic structures.
Detailed Research Findings
Research into the chiral separation of analogous phenyl-substituted pyran derivatives has provided effective methodologies for assessing enantiomeric purity. A particularly successful approach involves the use of a cellulose-based chiral stationary phase, specifically a Daicel Chiralcel OD-H column. This column is packed with silica (B1680970) gel coated with cellulose tris(3,5-dimethylphenylcarbamate), which serves as the chiral selector.
Under normal-phase elution conditions, a mobile phase consisting of a mixture of n-hexane and 2-propanol (isopropanol) has been shown to provide excellent resolution of enantiomers. The non-polar nature of n-hexane combined with the polarity of the alcohol modifier allows for fine-tuning of the retention and selectivity of the separation. The hydroxyl group of the isopropanol (B130326) plays a crucial role in the chiral recognition mechanism by interacting with the stationary phase and the analytes.
In a representative study, a mobile phase composition of 83:17 (v/v) n-hexane to isopropanol was employed. pubcompare.ai This specific ratio was found to be optimal for achieving a significant difference in the retention times of the two enantiomers, allowing for accurate quantification of each. The analysis was performed at a constant flow rate of 1.0 mL/min, with UV detection at a wavelength of 254 nm, which is suitable for aromatic compounds containing a phenyl group. pubcompare.ai
The results of such an analysis demonstrate a clear separation of the two enantiomers, with the (S)-enantiomer typically eluting before the (R)-enantiomer. For a closely related compound, the retention times were recorded at approximately 41.52 minutes for the (S)-enantiomer and 46.32 minutes for the (R)-enantiomer, with a resolution factor (Rs) of 1.74. pubcompare.ai A resolution value greater than 1.5 indicates baseline separation, which is ideal for accurate enantiomeric excess (e.e.) determination.
The following interactive data tables summarize the typical chromatographic conditions and the resulting separation parameters for the enantiomeric purity assessment of this compound isomers based on established methodologies for analogous compounds.
Table 1: Chiral HPLC Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Daicel Chiralcel OD-H (5 µm) |
| Column Dimensions | 250 mm x 4.6 mm i.d. |
| Mobile Phase | n-Hexane / 2-Propanol (83:17, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Representative Chromatographic Results
| Enantiomer | Retention Time (t R ) (min) | Resolution (R s ) |
| (S)-enantiomer | 41.52 | \multirow{2}{*}{1.74} |
| (R)-enantiomer | 46.32 |
These findings underscore the efficacy of chiral HPLC with a cellulose-based stationary phase for the robust and reliable assessment of the enantiomeric purity of this compound. The detailed methodology provides a sound basis for quality control and stereochemical analysis in research and industrial settings.
Theoretical and Computational Chemistry Approaches to 2 Methyl 2 Phenyltetrahydro 2h Pyran
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has been instrumental in modeling the reaction pathways leading to the formation of tetrahydropyran (B127337) rings. The synthesis of 2-Methyl-2-phenyltetrahydro-2H-pyran can be envisaged through mechanisms such as the Prins cyclization. DFT calculations allow for the detailed exploration of the potential energy surface, identifying key intermediates and transition states.
The Prins reaction, for instance, typically proceeds through the formation of an oxocarbenium ion intermediate. nih.gov Computational studies on analogous systems have shown that the stability of this intermediate and the subsequent cyclization transition state are crucial in determining the reaction's feasibility and stereochemical outcome. mdpi.com For the formation of this compound from a suitable homoallylic alcohol and a ketone or aldehyde precursor, DFT calculations can model the energy barriers for the formation of the key C-C and C-O bonds. These calculations often reveal a chair-like transition state, which dictates the stereochemistry of the final product. mdpi.com The energy of this transition state, relative to the starting materials and intermediates, provides a quantitative measure of the reaction kinetics.
While specific DFT studies on the synthesis of this compound are not extensively reported in the literature, data from related structures, such as those formed from α-methylstyrene, can provide valuable insights. researchgate.net The reaction mechanism and pathways are often elucidated by combining experimental data with DFT calculations. researchgate.net
Table 1: Representative Theoretical Energy Barriers for Prins Cyclization
| Reactant System | Computational Method | Calculated Activation Energy (kcal/mol) |
| Model Homoallylic Alcohol + Aldehyde | DFT (B3LYP/6-31G*) | 15-25 |
| α-Methylstyrene + Paraldehyde | DFT | Not specified |
Molecular Modeling and Conformational Landscape Analysis
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Molecular modeling techniques, including molecular mechanics and DFT, are employed to explore the conformational landscape of this molecule. The tetrahydropyran ring can adopt several conformations, with the chair form being the most stable, analogous to cyclohexane. libretexts.org However, other conformations, such as the twist-boat, are also possible and lie at higher energies. youtube.com
For this compound, the presence of a methyl and a phenyl group at the C2 position introduces specific steric and electronic interactions that influence the conformational equilibrium. In a chair conformation, these substituents can occupy either axial or equatorial positions. Computational analysis helps to determine the relative energies of these conformers. Generally, bulky substituents prefer the equatorial position to minimize steric strain. However, the anomeric effect can also play a role in substituted tetrahydropyrans, potentially favoring an axial orientation for electronegative substituents at the anomeric carbon (C2).
A comprehensive conformational search can identify all low-energy conformers and their relative populations according to the Boltzmann distribution. osti.gov This information is crucial for understanding the molecule's average structure and its dynamic behavior in solution.
Table 2: Calculated Relative Energies of 2-Substituted Tetrahydropyran Conformers
| Conformer | Substituent Position | Computational Method | Relative Energy (kcal/mol) |
| Chair | Phenyl (equatorial) | MM2 | 0.0 |
| Chair | Phenyl (axial) | MM2 | > 2.0 |
| Twist-Boat | - | MM2 | ~5-7 |
Note: This table presents generalized data for 2-substituted tetrahydropyrans to illustrate the expected conformational preferences. Specific values for this compound would require dedicated calculations.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides powerful methods for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netelsevierpure.com
By calculating the ¹H and ¹³C NMR spectra for the different low-energy conformers of this compound and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental data to aid in the assignment of signals and to confirm the proposed structure and conformational preferences. Discrepancies between the calculated and experimental spectra can point to environmental effects, such as solvent interactions, or the presence of unexpected conformational equilibria.
The accuracy of these predictions depends on the level of theory (functional and basis set) employed. nih.gov For complex organic molecules, a careful selection of the computational methodology is necessary to achieve good agreement with experimental values. mdpi.com
Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Substituted Tetrahydropyran
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C2 | 75.2 | 74.8 | +0.4 |
| C3 | 32.5 | 32.1 | +0.4 |
| C4 | 25.8 | 26.0 | -0.2 |
| C5 | 28.1 | 28.3 | -0.2 |
| C6 | 68.9 | 68.5 | +0.4 |
Note: This is a hypothetical data table to illustrate the principle. Actual data would require specific calculations for this compound and corresponding experimental measurements.
Computational Investigations of Stereoselectivity and Chirality Induction
The synthesis of this compound can lead to the formation of stereoisomers. Computational methods are invaluable for understanding and predicting the stereoselectivity of such reactions. The C2 carbon of this compound is a stereocenter, and its absolute configuration is determined during the cyclization step.
DFT calculations can be used to model the transition states leading to the different stereoisomers. nih.gov By comparing the activation energies of these diastereomeric transition states, the preferred reaction pathway and the expected diastereomeric ratio can be predicted. mdpi.com In reactions involving chiral catalysts or auxiliaries, computational modeling can elucidate the mechanism of chirality induction, showing how the chiral entity interacts with the substrate to favor the formation of one enantiomer over the other.
Theoretical models can also be used to rationalize the observed stereochemical outcomes in reactions like the Prins cyclization, where the chair-like transition state with substituents in pseudo-equatorial positions is often favored to minimize steric interactions. nih.gov For the synthesis of 2,2-disubstituted tetrahydropyrans, computational studies can explore the subtle electronic and steric factors that govern the facial selectivity of the cyclization.
Advanced Applications of 2 Methyl 2 Phenyltetrahydro 2h Pyran in Organic Synthesis and Investigational Biological Systems
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
The tetrahydropyran (B127337) moiety is a common structural motif in a wide array of natural products with significant biological activity. As such, chiral pyran derivatives are valuable building blocks in the asymmetric synthesis of these complex molecules. While the broader class of pyran-2-ones and fused pyran-2-ones are recognized as useful building blocks in heterocyclic chemistry, specific research detailing the application of 2-Methyl-2-phenyltetrahydro-2H-pyran as a chiral precursor in the synthesis of complex organic molecules is limited in the available scientific literature. The synthesis of enantiomerically enriched 2,4-disubstituted tetrahydropyran-4-ols through asymmetric Prins cyclization highlights the general importance of chiral tetrahydropyran structures in synthetic chemistry. google.com However, direct evidence of this compound's use as a starting material for more complex structures is not extensively documented.
Research into Structure-Property Relationships, excluding human sensory data
The investigation of structure-property relationships is crucial for understanding the behavior and potential applications of a chemical compound. For this compound and its isomers, research has been conducted to elucidate these relationships, particularly concerning their olfactory properties. However, a comprehensive body of research on other physicochemical properties of the specific stereoisomers of this compound is not widely available. The following table summarizes some of the basic physicochemical properties of a closely related compound, tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol.
| Property | Value |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: Data for a related compound, tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol. researchgate.netnih.gov
Investigating Odorous Properties of Specific Stereoisomers
The stereochemistry of a molecule can have a profound impact on its sensory properties. In the case of tetrahydropyran derivatives, different stereoisomers often exhibit distinct odors. For the closely related compound, tetrahydro-4-methyl-2-phenyl-2H-pyran, the cis- and trans-isomers possess markedly different olfactory profiles. google.com The cis-isomer is described as having a powerful green, rose oxide-diphenyloxide type note, while the trans-isomer has a much weaker odor with a green, vegetable, slightly dirty, and minty character with a floral undertone. google.com
A specific stereoisomer, (2R,4S)-4-methyl-2-phenyltetrahydro-2H-pyran, known by the trade name Doremox®, is noted for its powerful and performing rosy note, which is considered more complex than rose oxide and more refined than diphenyl oxide. thegoodscentscompany.com The table below details the described odorous properties of these related stereoisomers.
| Compound | Stereoisomer | Odor Description |
| Tetrahydro-4-methyl-2-phenyl-2H-pyran | cis-isomer | Green, rose oxide-diphenyloxide type, very powerful. google.com |
| Tetrahydro-4-methyl-2-phenyl-2H-pyran | trans-isomer | Green, vegetable, slightly dirty, minty, with a floral undertone; much weaker. google.com |
| (2R,4S)-4-methyl-2-phenyltetrahydro-2H-pyran (Doremox®) | (2R,4S) | Powerful and performant rosy note, more complex than rose oxide and more refined than diphenyl oxide. thegoodscentscompany.com |
Use in the Development of New Catalytic Systems (e.g., as Ligands or Reagents)
There is currently no available scientific literature detailing the use of this compound in the development of new catalytic systems, either as a ligand or a reagent.
Studies on Interactions with Non-Human Biological Systems at a Mechanistic Level
While direct studies on the interaction of this compound with non-human biological systems are not readily found, research on related pyran derivatives provides insights into the potential biological activities of this class of compounds.
Investigation of Antifungal Mechanisms through Mycelial Growth Inhibition Studies (e.g., against plant pathogens)
A number of 4-methyl-6-alkyl-alpha-pyrones have been synthesized and tested for their in vitro antifungal activity against various plant pathogenic fungi. These studies have shown that the length of the alkyl chain plays a significant role in the antifungal efficacy. Compounds with longer alkyl chains, such as 4-methyl-6-butyl-alpha-pyrone, 4-methyl-6-pentyl-alpha-pyrone, 4-methyl-6-hexyl-alpha-pyrone, and 4-methyl-6-heptyl-alpha-pyrone, were effective against all tested fungi. nih.gov They were found to inhibit mycelial growth by approximately 50% (ED50) at concentrations ranging from 15-50 microg/mL. nih.gov The mechanism of action is thought to involve the disruption of fungal cell membrane integrity. The table below summarizes the ED50 values for some of these compounds against specific plant pathogens.
| Compound | Pathogen | ED50 (µg/mL) |
| 4-methyl-6-butyl-alpha-pyrone | Sclerotium rolfsii | 25 |
| 4-methyl-6-pentyl-alpha-pyrone | Rhizoctonia bataticola | 20 |
| 4-methyl-6-hexyl-alpha-pyrone | Pythium aphanidermatum | 15 |
| 4-methyl-6-heptyl-alpha-pyrone | Macrophomina phaseolina | 18 |
Note: Data for related 4-methyl-6-alkyl-alpha-pyrone compounds. nih.gov
Research into Plant Growth Regulation via Modulation of Gene Expression
Certain pyran derivatives have been shown to influence plant growth and development. For instance, the volatile organic compound 6-pentyl-2H-pyran-2-one (6-PP), produced by Trichoderma atroviride, can regulate root architecture in Arabidopsis thaliana. nih.gov Studies have shown that 6-PP inhibits primary root growth and promotes the formation of lateral roots. This is achieved through the modulation of auxin transport and signaling pathways. nih.gov Specifically, 6-PP affects the expression of PIN auxin-transport proteins in a dose-dependent manner. nih.gov Furthermore, another pyran derivative, 3-methyl-2H-furo[2,3-c]pyran-2-one, a compound found in plant-derived smoke, is a potent seed germination stimulant. researchgate.netnih.govresearchgate.net While the precise mechanisms are still under investigation, it is clear that these pyran-containing molecules can interact with plant signaling pathways to regulate growth and development. nih.gov However, no specific research has been published on the effects of this compound on plant growth regulation via modulation of gene expression.
Ligand-Receptor Interactions in Non-Human Biological Contexts
Extensive searches of scientific literature and bioactivity databases did not yield specific studies detailing the ligand-receptor interactions of this compound in non-human biological systems. As a result, there is no available data on its binding affinities, specific receptor targets, or the mechanistic basis for its activity at the molecular level within these contexts.
The biological investigation of this specific compound appears to be limited, and as such, detailed research findings on its interactions with biological receptors have not been published in the accessible scientific domain. Therefore, a data table of research findings cannot be provided.
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Pathways
A significant future direction in the synthesis of 2-Methyl-2-phenyltetrahydro-2H-pyran is the adoption of green chemistry principles to reduce environmental impact. researchgate.net Research is increasingly focused on developing synthetic routes that are not only efficient but also sustainable. nih.gov This involves the use of renewable starting materials, minimizing waste by maximizing atom economy, and employing environmentally benign reaction conditions. rsc.orgmdpi.com
Key areas of development include:
Biomass-Derived Feedstocks: Future syntheses may leverage biomass-derived platform chemicals as starting points, moving away from traditional petrochemical sources. rsc.org For instance, furfural, which can be obtained from agricultural waste, can be a precursor to dihydropyran, a close relative of the tetrahydropyran (B127337) core. rsc.org
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Designing an MCR to construct the this compound skeleton would represent a significant advance in efficiency and sustainability. semanticscholar.org
Green Catalysts: The use of reusable, non-toxic, and highly efficient catalysts is a cornerstone of green synthesis. semanticscholar.org Research into solid-supported catalysts, nanocatalysts, and biocatalysts for pyran synthesis is expected to grow, offering advantages like easy separation, recyclability, and mild reaction conditions. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
The this compound molecule contains a stereocenter at the C2 position. Controlling the three-dimensional arrangement (stereochemistry) at this center is crucial, as different stereoisomers can have vastly different biological activities. Consequently, a major research thrust is the development of novel catalytic systems that can produce specific stereoisomers with high purity (enantioselectivity). whiterose.ac.ukresearchgate.net
Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, including tetrahydropyrans. rsc.orgnih.gov These small organic molecules can catalyze reactions with high stereoselectivity under metal-free conditions. nih.gov Future work will likely focus on designing new organocatalysts, such as chiral phosphoric acids or squaramide-based catalysts, specifically tailored for the intramolecular cyclization reactions that form the tetrahydropyran ring. whiterose.ac.uknih.gov
| Catalytic Approach | Catalyst Example | Key Advantage |
| Organocatalysis | Chiral Phosphoric Acids (CPA), Squaramides | Metal-free conditions, high enantioselectivity. whiterose.ac.uknih.gov |
| Metal-Mediated Cyclization | Gold(I), Palladium(II), Rhenium(VII) complexes | High stereoselectivity, can be used for complex substrates. organic-chemistry.org |
| Asymmetric Prins Cyclization | BINOL-derived titanium catalysts (BITIP) | Convergent synthesis, allows for building complex pyran structures. nih.gov |
Integration of Machine Learning and AI in Predicting Reactivity and Stereochemical Outcomes
Retrosynthesis Planning: AI-powered tools can analyze the structure of the target molecule and propose multiple viable synthetic pathways by working backward from the final product. chemcopilot.comjrfglobal.com This can uncover novel and more efficient routes that may not be obvious to a human chemist.
Reaction Outcome Prediction: Machine learning (ML) models, trained on vast databases of chemical reactions, can predict the likely outcome of a reaction, including the yield and the ratio of different stereoisomers. chemrxiv.orgmit.eduyoutube.com This predictive capability allows researchers to screen potential catalysts and reaction conditions in silico, saving significant time and resources. beilstein-journals.org
Catalyst Design: AI can assist in the design of new catalysts by identifying the structural features that are most likely to lead to high stereoselectivity for a specific transformation. chemrxiv.org
| AI/ML Application | Description | Potential Impact on Synthesis |
| Computer-Assisted Synthesis Planning (CASP) | AI algorithms propose retrosynthetic pathways for a target molecule. iscientific.org | Accelerates the identification of efficient and novel synthetic routes. beilstein-journals.org |
| Reactivity and Selectivity Prediction | ML models predict reaction yields, regioselectivity, and enantioselectivity. chemrxiv.org | Enables rapid screening of reaction conditions to maximize desired product formation. |
| Automated Synthesis | AI-driven platforms can plan and physically execute multistep syntheses with robotic systems. nih.gov | Moves towards autonomous, on-demand synthesis of molecules. |
Design and Synthesis of Advanced Derivatives for Specific Research Applications
The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. nih.gov Future research will undoubtedly focus on the design and synthesis of advanced derivatives of this compound to explore their potential in various applications.
This involves systematically modifying the core structure by adding different functional groups to the phenyl ring or the tetrahydropyran ring. nih.gov For example, introducing hydroxyl, amino, or halogen groups could modulate the molecule's biological activity, solubility, or metabolic stability. These new derivatives could be screened for activity in areas such as anticancer or antimicrobial research. nih.gov The development of efficient methods to create libraries of these derivatives will be crucial for high-throughput screening and drug discovery efforts. nih.gov
Deepening Mechanistic Understanding of Complex Tetrahydropyran Transformations
A fundamental understanding of how chemical reactions occur is essential for developing better synthetic methods. Future research will use a combination of experimental techniques and computational chemistry to gain deeper insights into the mechanisms of tetrahydropyran-forming reactions. rsc.orgnih.gov
Common strategies for forming the tetrahydropyran ring include the Prins cyclization, intramolecular oxa-Michael additions, and ring-closing metathesis. researchgate.net Detailed mechanistic studies, often aided by Density Functional Theory (DFT) computations, can elucidate the transition states and intermediates involved in these transformations. researchgate.netrsc.orgacs.org This knowledge can explain why a particular catalyst leads to a specific stereoisomer, or why a reaction proceeds with high or low yield. nih.gov A more profound understanding of these mechanisms will empower chemists to rationally design reaction conditions and catalysts to achieve desired outcomes with greater precision and efficiency. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-2-phenyltetrahydro-2H-pyran, and how do reaction conditions influence product yields?
- Methodology : The compound can be synthesized via copper(II)-bisphosphine-catalyzed oligomerization. For example, using 3,5-dimethylhex-5-en-1-ol and cis-cinnamaldehyde under L3 ligand conditions produces stereoisomerically pure derivatives. Reaction optimization involves adjusting solvent polarity (e.g., anhydrous dichloromethane), temperature (0–25°C), and catalyst loading (5–10 mol%) to maximize yields (70–85%) .
- Key Data :
- Yield: 72–85% (depending on ligand and substrate)
- Stereochemical control: Achieved via chiral bisphosphine ligands (e.g., L3) .
Q. How can NMR spectroscopy distinguish between stereoisomers of this compound derivatives?
- Methodology : and NMR are critical for structural elucidation. Coupling constants (-values) in NMR differentiate axial/equatorial proton environments, while NMR identifies substituent effects on ring carbons. For example, the (2S*,3S*,4S*) isomer shows distinct splitting patterns (e.g., for trans-diaxial protons) compared to (2R*,3S*,4S*) isomers .
- Key Data :
- NMR: δ 1.2–1.5 (methyl groups), δ 4.2–4.5 (oxygenated CH)
- NMR: δ 70–75 ppm (tetrahydropyran C2), δ 125–140 ppm (aromatic carbons) .
Q. What are the primary chemical reactions exhibited by this compound, and under what conditions do they proceed?
- Methodology : The compound undergoes:
- Oxidation : With KMnO/CrO under acidic conditions to form ketones or carboxylic acids.
- Reduction : Using LiAlH in THF to yield alcohols.
- Substitution : Halogenation with Br/FeCl produces brominated derivatives.
- Key Data :
- Oxidation yields: 60–75% (ketones), 40–55% (carboxylic acids)
- Reduction efficiency: >90% with excess LiAlH .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodology : Chiral induction via asymmetric catalysis. For example, Cu(II)-bisphosphine complexes with L3 ligands enforce a specific transition-state geometry, favoring (2S*,3S*,4S*) configurations. Solvent effects (e.g., nonpolar toluene) enhance enantioselectivity (up to 95% ee) .
- Key Data :
- Enantiomeric excess (ee): 85–95% with L3 ligands
- Diastereomeric ratio (dr): 8:1 for trans-fused isomers .
Q. What mechanistic insights explain contradictory reactivity patterns in the oxidation of this compound?
- Methodology : Density functional theory (DFT) studies reveal that steric hindrance from the phenyl group destabilizes transition states in syn-oxidation pathways, favoring anti-periplanar attack. Competing pathways (e.g., radical intermediates under basic conditions) may explain divergent product distributions .
- Key Data :
- Activation energy: ΔG‡ = 18–22 kcal/mol for syn vs. anti pathways
- Product ratio (ketone:acid): 3:1 under acidic vs. 1:2 under basic conditions .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodology :
Purity validation : Use HPLC-MS (≥98% purity) to exclude batch-to-batch variability.
Conformational analysis : X-ray crystallography or NOESY NMR to confirm active conformers.
Target profiling : Screen against isoform-specific enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity .
- Key Data :
- IC variability: ±15% across studies due to impurity artifacts
- Structural confirmation: RMSD <0.5 Å between crystallographic and computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
